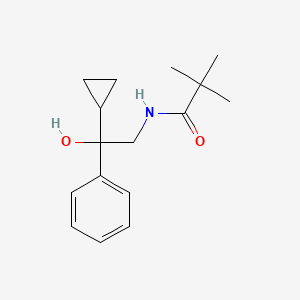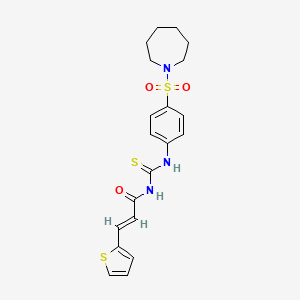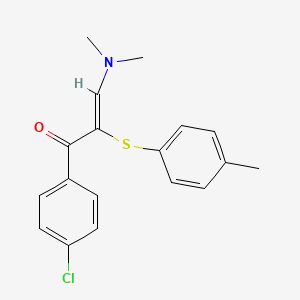
7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. The molecule also contains fluorophenyl and trifluoromethylphenyl groups, which are aromatic rings with fluorine atoms, and a sulfonyl group, which is a functional group consisting of two oxygen atoms single-bonded to a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the seven-membered thiazepane ring and the various functional groups. The fluorine atoms on the phenyl rings would likely influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and affect its polarity .科学的研究の応用
Chemical Synthesis and Structure-Activity Relationships
Research on compounds with structures similar to 7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane has contributed significantly to the field of medicinal chemistry, particularly in the synthesis of nonsteroidal antiandrogens. Studies by Tucker, Crook, and Chesterson (1988) have explored the synthesis and structure-activity relationships of various derivatives, leading to the development of potent antiandrogens for treating androgen-responsive diseases. Their work highlights the crucial role of trifluoromethyl and fluoro groups in modulating the biological activity of these compounds (Tucker, Crook, & Chesterson, 1988).
Polymer Science and Fuel Cell Applications
In polymer science, the incorporation of fluorinated groups similar to those in 7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane has led to advancements in the development of sulfonated poly(arylene ether sulfone) block copolymers. These materials, studied by Bae, Miyatake, and Watanabe (2009), exhibit high proton conductivity and mechanical properties, making them promising for fuel cell applications. The research demonstrates how the strategic placement of fluorinated groups can enhance the performance of polymeric materials (Bae, Miyatake, & Watanabe, 2009).
Organic Synthesis and Fluoroalkylation
In organic synthesis, the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides, as studied by He, Tan, Ni, and Hu (2015), showcases the application of fluoroalkyl groups in the synthesis of complex organic molecules. Their work on using fluorinated sulfinate salts as radical precursors in silver-catalyzed reactions opens new pathways for the synthesis of fluorinated compounds, demonstrating the versatility of fluoroalkyl groups in organic transformations (He, Tan, Ni, & Hu, 2015).
Environmental and Health Sciences
In environmental and health sciences, the study of perfluorooctane sulfonate (PFOS), a compound related to the sulfonyl group in 7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane, has raised concerns about its potential effects on neuroendocrine systems. Research by Austin, Kasturi, Barber, Kannan, MohanKumar, and MohanKumar (2003) indicates that exposure to PFOS can affect food intake, body weight, and serum hormone levels in rats, highlighting the importance of understanding the environmental and biological impacts of fluorinated and sulfonylated compounds (Austin et al., 2003).
将来の方向性
The study and application of fluorinated organic compounds is a vibrant field of research due to their unique properties. This compound, with its combination of a thiazepane ring and fluorinated aromatic groups, could potentially be of interest in various areas, including medicinal chemistry and materials science .
特性
IUPAC Name |
7-(2-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO2S2/c19-16-7-2-1-6-15(16)17-8-9-23(10-11-26-17)27(24,25)14-5-3-4-13(12-14)18(20,21)22/h1-7,12,17H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQZYQVXDNUENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorophenyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)
![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)
![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)





![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)
![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)